Cas no 134227-44-4 (2-(4-Phenoxyphenoxy)propan-1-ol)
134227-44-4 structure
Product Name:2-(4-Phenoxyphenoxy)propan-1-ol
Numero CAS:134227-44-4
MF:C15H16O3
MW:244.285744667053
MDL:MFCD13195874
CID:2770964
PubChem ID:9816278
Update Time:2025-04-21
2-(4-Phenoxyphenoxy)propan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-53341
- 854-730-7
- DTXCID70382047
- 1-Propanol, 2-(4-phenoxyphenoxy)-
- Z800140892
- SCHEMBL4041395
- DTXSID60431215
- 134227-44-4
- AKOS034591987
- 2-(4-Phenoxyphenoxy)propan-1-ol
-
- MDL: MFCD13195874
- Inchi: 1S/C15H16O3/c1-12(11-16)17-14-7-9-15(10-8-14)18-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3
- Chiave InChI: BBBKSJXFNNKBST-UHFFFAOYSA-N
- Sorrisi: O(C1C=CC(=CC=1)OC1C=CC=CC=1)C(C)CO
Proprietà calcolate
- Massa esatta: 244.109944368Da
- Massa monoisotopica: 244.109944368Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 218
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 38.7Ų
2-(4-Phenoxyphenoxy)propan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0998686-5g |
2-(4-phenoxyphenoxy)propan-1-ol |
134227-44-4 | 95% | 5g |
$1280 | 2024-08-02 | |
| Enamine | EN300-53341-0.05g |
2-(4-phenoxyphenoxy)propan-1-ol |
134227-44-4 | 95.0% | 0.05g |
$139.0 | 2025-03-21 | |
| Enamine | EN300-53341-0.1g |
2-(4-phenoxyphenoxy)propan-1-ol |
134227-44-4 | 95.0% | 0.1g |
$206.0 | 2025-03-21 | |
| Enamine | EN300-53341-0.25g |
2-(4-phenoxyphenoxy)propan-1-ol |
134227-44-4 | 95.0% | 0.25g |
$294.0 | 2025-03-21 | |
| Enamine | EN300-53341-0.5g |
2-(4-phenoxyphenoxy)propan-1-ol |
134227-44-4 | 95.0% | 0.5g |
$463.0 | 2025-03-21 | |
| Enamine | EN300-53341-1.0g |
2-(4-phenoxyphenoxy)propan-1-ol |
134227-44-4 | 95.0% | 1.0g |
$593.0 | 2025-03-21 | |
| Enamine | EN300-53341-2.5g |
2-(4-phenoxyphenoxy)propan-1-ol |
134227-44-4 | 95.0% | 2.5g |
$1201.0 | 2025-03-21 | |
| Enamine | EN300-53341-5.0g |
2-(4-phenoxyphenoxy)propan-1-ol |
134227-44-4 | 95.0% | 5.0g |
$1520.0 | 2025-03-21 | |
| Enamine | EN300-53341-10.0g |
2-(4-phenoxyphenoxy)propan-1-ol |
134227-44-4 | 95.0% | 10.0g |
$1916.0 | 2025-03-21 | |
| eNovation Chemicals LLC | Y0998686-5g |
2-(4-phenoxyphenoxy)propan-1-ol |
134227-44-4 | 95% | 5g |
$1280 | 2025-02-27 |
2-(4-Phenoxyphenoxy)propan-1-ol Letteratura correlata
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
134227-44-4 (2-(4-Phenoxyphenoxy)propan-1-ol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso